molecular formula C13H7F3N2O4 B7546834 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one

1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B7546834
M. Wt: 312.20 g/mol
InChI Key: KBRVDHWSCHSJFI-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a nitrobenzoyl group and a trifluoromethyl group attached to a pyridin-2-one ring, making it a valuable molecule for studying various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one typically involves multi-step organic synthesis. One common route includes the nitration of benzoyl chloride followed by the introduction of the trifluoromethyl group and subsequent cyclization to form the pyridin-2-one ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring specific reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O4/c14-13(15,16)9-4-5-11(19)17(7-9)12(20)8-2-1-3-10(6-8)18(21)22/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRVDHWSCHSJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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